

Certificate of Analysis: Isradipine-d7 - A Technical Guide

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Compound of Interest		
Compound Name:	Isradipine-d7	
Cat. No.:	B12386875	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a representative Certificate of Analysis for **Isradipine-d7**. **Isradipine-d7** is the deuterated analog of Isradipine, a dihydropyridine calcium channel blocker. The inclusion of deuterium atoms makes it a valuable internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Isradipine in biological matrices by mass spectrometry.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of **Isradipine-d7**. These values are illustrative and may vary between different lots and suppliers.

Table 1: Identity and Purity



Test	Specification	Result	Method
Chemical Name	3-methyl 5-(propan-2-yl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-d7	Conforms	Elemental Analysis, NMR, MS
Molecular Formula	C19H14D7N3O5	Conforms	MS
Molecular Weight	378.44 g/mol	Conforms	MS
Chemical Purity (HPLC)	≥98.0%	99.5%	HPLC-UV
Isotopic Purity	≥98.0%	99.2 atom % D	qNMR, HRMS
Residual Solvents	As per USP <467>	Conforms	GC-HS
Water Content	≤0.5%	0.1%	Karl Fischer Titration

Table 2: Impurity Profile

Impurity	Specification	Result	Method
Unlabeled Isradipine (d0)	≤1.0%	0.5%	LC-MS/MS
Other Individual Impurities	≤0.2%	<0.1%	HPLC-UV
Total Impurities	≤1.0%	0.3%	HPLC-UV

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity



- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- · Detection: UV at 230 nm.
- Injection Volume: 10 μL.
- Procedure: A solution of Isradipine-d7 is prepared in the mobile phase and injected into the HPLC system. The peak area of Isradipine-d7 is compared to the total area of all peaks to determine the chemical purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Impurity Profiling

- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - o Isradipine-d7: m/z 379.2 → 322.2
 - Isradipine (d0): m/z 372.2 → 315.2
- Procedure: A chromatographic separation similar to the HPLC method is used. The mass spectrometer monitors for the specific parent-to-daughter ion transitions for both the deuterated and non-deuterated forms of Isradipine. The relative peak areas of these transitions are used to determine the isotopic purity and the amount of unlabeled Isradipine. Other impurities are identified by their unique mass-to-charge ratios and fragmentation patterns.



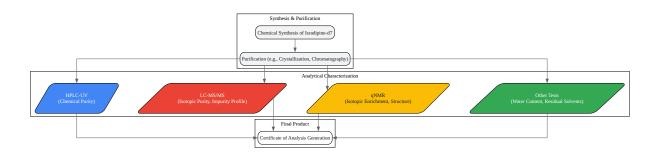
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, DMSO-d6).
- Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
- Procedure:
 - Accurately weigh the Isradipine-d7 sample and the internal standard into an NMR tube.
 - Dissolve the mixture in a known volume of the deuterated solvent.
 - Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
 - Integrate the signals corresponding to the residual protons in Isradipine-d7 and the signals of the internal standard.
 - The isotopic enrichment is calculated by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons and the molecular weights of both compounds.[1][2][3]

Visualizations

Analytical Workflow for Isradipine-d7 Characterization



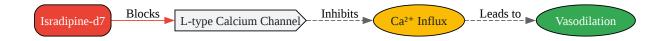


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Caption: Analytical workflow for the synthesis, purification, and characterization of **Isradipine- d7**.

Signaling Pathway of Isradipine's Mechanism of Action

Isradipine is a calcium channel blocker that primarily targets L-type calcium channels in vascular smooth muscle cells.[4][5] By inhibiting the influx of calcium ions, it leads to vasodilation and a reduction in blood pressure.





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Caption: Simplified signaling pathway illustrating the mechanism of action of Isradipine.

Proposed Mass Spectrometry Fragmentation of Isradipine-d7

The fragmentation pattern of **Isradipine-d7** in ESI-MS/MS is expected to be similar to that of unlabeled Isradipine, with a mass shift corresponding to the seven deuterium atoms. The primary fragmentation pathway for dihydropyridines often involves the loss of the ester side chains.[6][7]



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Caption: Proposed ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion of **Isradipine-d7**.

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